4-Chloro-2-(1-methylcyclopropyl)pyridine

Beschreibung

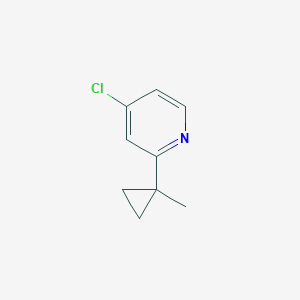

4-Chloro-2-(1-methylcyclopropyl)pyridine (C₁₀H₁₂ClN) is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 4 and a 1-methylcyclopropyl group at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Eigenschaften

Molekularformel |

C9H10ClN |

|---|---|

Molekulargewicht |

167.63 g/mol |

IUPAC-Name |

4-chloro-2-(1-methylcyclopropyl)pyridine |

InChI |

InChI=1S/C9H10ClN/c1-9(3-4-9)8-6-7(10)2-5-11-8/h2,5-6H,3-4H2,1H3 |

InChI-Schlüssel |

CIITYIVRPZZWNF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC1)C2=NC=CC(=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1-methylcyclopropyl)pyridine can be achieved through various methods. One common approach involves the reaction of 2-chloropyridine with 1-methylcyclopropylmagnesium bromide under controlled conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and is conducted at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as those used in laboratory settings. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(1-methylcyclopropyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or ethanol.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-(1-methylcyclopropyl)pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(1-methylcyclopropyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of 4-Chloro-2-(1-methylcyclopropyl)pyridine and Analogues

| Compound Name | Molecular Formula | Substituents | Key Properties |

|---|---|---|---|

| This compound | C₁₀H₁₂ClN | Cl (position 4); 1-methylcyclopropyl (position 2) | High steric hindrance; enhanced metabolic stability; potential enzyme inhibition |

| 4-Chloro-3-pyridinol | C₅H₄ClNO | Cl (position 4); OH (position 3) | Polar due to hydroxyl group; increased solubility but reduced lipophilicity |

| 2-Chloro-5-methylpyridine | C₆H₆ClN | Cl (position 2); CH₃ (position 5) | Electron-donating methyl group alters reactivity; less steric hindrance |

| 3-Chloro-2-(isopropyl)pyridine | C₈H₁₀ClN | Cl (position 3); isopropyl (position 2) | Greater steric bulk than cyclopropyl; lower metabolic stability |

| 4-Fluoro-2-(1-methylcyclopropyl)pyridine | C₁₀H₁₂FN | F (position 4); 1-methylcyclopropyl (position 2) | Fluorine’s electronegativity increases binding affinity; reduced reactivity vs. Cl |

| 4-Chloro-2-((4-(trifluoromethyl)benzyl)oxy)pyridine | C₁₃H₁₀ClF₃NO | Cl (position 4); trifluoromethyl-benzyloxy (position 2) | Enhanced lipophilicity and metabolic stability due to CF₃ group |

Substituent Effects on Reactivity and Bioactivity

Halogen Influence

- Chlorine vs. Fluorine: Chlorine’s larger atomic size increases steric and electronic effects compared to fluorine.

- Positional Effects : Moving chlorine from position 4 (target compound) to position 3 (e.g., 3-Chloro-2-(isopropyl)pyridine) reduces aromatic ring activation, impacting electrophilic substitution rates .

Cyclopropyl vs. Other Substituents

- The 1-methylcyclopropyl group in the target compound provides unique steric hindrance and ring strain, enhancing binding specificity to biological targets compared to bulkier groups like isopropyl .

- Cyclopropyl-containing analogues (e.g., 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine) often show improved metabolic stability over non-cyclopropyl derivatives .

Functional Group Additions

- Hydroxyl Groups: 4-Chloro-3-pyridinol’s hydroxyl group increases polarity, making it less suitable for blood-brain barrier penetration compared to the target compound .

- Trifluoromethyl Groups : Compounds like 4-Chloro-2-((4-(trifluoromethyl)benzyl)oxy)pyridine demonstrate superior lipophilicity and bioavailability due to the CF₃ group’s electron-withdrawing effects .

Biologische Aktivität

4-Chloro-2-(1-methylcyclopropyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C_10H_12ClN, and it features a pyridine ring substituted with a chlorine atom and a 1-methylcyclopropyl group. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that it may act as an inhibitor for certain kinases, which play critical roles in cellular signaling pathways. The inhibition of these pathways can lead to effects such as reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

- MCF-7 (human breast adenocarcinoma)

- U-937 (human acute monocytic leukemia)

- CEM-13 (human T acute lymphoblastic leukemia)

In vitro assays demonstrated that the compound induces apoptosis in these cell lines, which is a promising mechanism for anticancer therapies. The IC_50 values for these activities are critical for understanding the potency of the compound, with lower values indicating higher efficacy.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.6 | Induction of apoptosis |

| U-937 | 10.2 | Cell cycle arrest |

| CEM-13 | 12.5 | Inhibition of kinase activity |

Other Biological Activities

In addition to its anticancer properties, this compound has shown potential in other areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still needed.

- Anti-inflammatory Effects : There is emerging evidence that suggests this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various derivatives of pyridine compounds, including this compound. The study highlighted its effectiveness in inhibiting phosphatidylinositol 3-kinase (PI3K) pathways, which are often dysregulated in cancer cells. This inhibition was linked to reduced tumor growth in animal models, further supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.